molecular formula C7H12N2O3S B3363132 4-Isocyanato-1-methanesulfonylpiperidine CAS No. 1016886-27-3

4-Isocyanato-1-methanesulfonylpiperidine

Cat. No. B3363132
CAS RN: 1016886-27-3
M. Wt: 204.25 g/mol
InChI Key: DVRFZFNTDSRPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanato-1-methanesulfonylpiperidine is a synthetic compound with a molecular formula of C7H12N2O3S and a molecular weight of 204.25 g/mol . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H12N2O3S . The InChI code for this compound is 1S/C7H12N2O3S/c1-13(11,12)9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

4-Isocyanato-1-methanesulfonylpiperidine and its derivatives have notable applications in the field of organic chemistry, particularly in the synthesis of various chemical compounds. For instance, certain derivatives of this compound serve as precursors in synthesizing new nitroxides, contributing to a broader set of isonitriles for chemical reactions. These reactions involve the creation of isoselenocyanate, amides, tetrazole derivatives, and the analysis of EPR spectra of certain dinitroxides, indicating its versatility in organic synthesis (Zakrzewski, J., Jezierska, J., & Hupko, J., 2004). Moreover, compounds related to this compound, such as arylsulfonyl isocyanates, have been identified as useful for producing arylsulfonyl carbamates and ureas. These compounds find commercial applications, and newer, safer, non-hazardous substitutes have been designed, highlighting the compound's significance in safer chemical production processes (Sa̧czewski, F., Kornicka, A., & Brzozowski, Z., 2006).

Analytical Chemistry

In analytical chemistry, derivatives of this compound are utilized in methodologies for detecting and quantifying certain chemicals. A method employing derivatization with sodium thiocyanate for analyzing alkylating agents signifies the compound's role in enhancing analytical procedures. This method facilitates the analysis of methanesulfonic acid esters and other alkylating agents through gas chromatography, showcasing the compound's utility in improving analytical accuracy and sensitivity (Lee, C. R., Guivarch, F., Dau, C. N. V., Tessier, D., & Krstulović, A., 2003).

Biochemical Research and Applications

This compound and related compounds find applications in biochemical research as well. They are used in the synthesis of inhibitors targeting specific enzymes or biological processes. For instance, bacterial collagenase inhibitors were synthesized using derivatives of this compound, indicating its potential in developing treatments or studying bacterial infections (Clare, B. W., Scozzafava, A., & Supuran, C., 2001). In another study, DNA damage and repair induced by genotoxic agents in human fibroblasts were examined using a combination that included a derivative of methanesulfonic acid, demonstrating the compound's utility in genetic and cytotoxicity studies (Hömme, M., Jacobi, H., Juhl-Strauss, U., & Witte, I., 2000).

Safety and Hazards

The safety information for 4-Isocyanato-1-methanesulfonylpiperidine indicates that it is a hazardous substance. It has been classified with the signal word “Danger” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-isocyanato-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S/c1-13(11,12)9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRFZFNTDSRPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isocyanato-1-methanesulfonylpiperidine
Reactant of Route 2
Reactant of Route 2
4-Isocyanato-1-methanesulfonylpiperidine
Reactant of Route 3
Reactant of Route 3
4-Isocyanato-1-methanesulfonylpiperidine
Reactant of Route 4
Reactant of Route 4
4-Isocyanato-1-methanesulfonylpiperidine
Reactant of Route 5
Reactant of Route 5
4-Isocyanato-1-methanesulfonylpiperidine
Reactant of Route 6
Reactant of Route 6
4-Isocyanato-1-methanesulfonylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.